molecular formula C10H11BrOZn B14870911 2-[(Allyloxy)methyl]phenylZinc bromide

2-[(Allyloxy)methyl]phenylZinc bromide

Cat. No.: B14870911
M. Wt: 292.5 g/mol
InChI Key: GIOXMJCIWSYLIQ-UHFFFAOYSA-M
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Description

2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(allyloxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(allyloxy)methyl]phenyl bromide+Zn2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE\text{2-[(allyloxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-[(allyloxy)methyl]phenyl bromide+Zn→2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can participate in reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides.

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted phenyl compounds, alcohols, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used. Generally, the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Allylzinc bromide
  • 2-(2-allylphenoxymethyl)phenylzinc bromide

Uniqueness

2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific structure, which combines the reactivity of both allyl and phenyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);prop-2-enoxymethylbenzene

InChI

InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-6H,1,8-9H2;1H;/q-1;;+2/p-1

InChI Key

GIOXMJCIWSYLIQ-UHFFFAOYSA-M

Canonical SMILES

C=CCOCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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